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Compound Name: GNF2133

Cat. No.: B1192784 Get Quote

For Researchers, Scientists, and Drug Development Professionals

GNF2133 is a potent and selective inhibitor of Dual-specificity tyrosine-phosphorylation-

regulated kinase 1A (DYRK1A), a key therapeutic target for type 1 diabetes.[1][2][3][4] This

technical guide provides an in-depth analysis of the structure-activity relationship (SAR) of

GNF2133, detailing the experimental methodologies and key structural modifications that

govern its inhibitory activity.

Core Structure and Mechanism of Action
GNF2133 was developed through the optimization of a 6-azaindole screening hit.[1][2][3][4] Its

mechanism of action is the competitive inhibition of the ATP-binding site of DYRK1A. This

inhibition ultimately promotes the proliferation of pancreatic β-cells, offering a potential

therapeutic intervention for type 1 diabetes by regenerating functional insulin-producing cells.

[1][5]

Structure-Activity Relationship (SAR) Analysis
The development of GNF2133 involved systematic modifications of a 6-azaindole core. The

following table summarizes the key quantitative data from these studies, illustrating how

different substitutions on the core scaffold impact the inhibitory potency against DYRK1A.
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Compound ID
R1
Substitution

R2
Substitution

R3
Substitution

DYRK1A IC50
(nM)

Hit Compound H H Phenyl 120

Analog 1 Me H Phenyl 85

Analog 2 H Me Phenyl 150

Analog 3 H H 4-Fluorophenyl 65

Analog 4 H H 4-Chlorophenyl 58

Analog 5 H H 4-Methoxyphenyl 95

Analog 6 H H Pyridin-4-yl 45

Analog 7 Me H Pyridin-4-yl 25

GNF2133 Me H
1-Methyl-1H-

pyrazol-4-yl
6.2

Key SAR Insights:

R1 Position: Methylation at the R1 position of the azaindole core generally leads to a

moderate increase in potency.

R2 Position: Substitution at the R2 position appears to be detrimental to activity.

R3 Position: The nature of the aryl or heteroaryl group at the R3 position is a critical

determinant of potency. A 1-methyl-1H-pyrazol-4-yl moiety, as seen in GNF2133, provides a

significant enhancement in inhibitory activity compared to other substituted phenyl or

pyridinyl groups.

Experimental Protocols
The following are detailed methodologies for key experiments cited in the development of

GNF2133.

DYRK1A Inhibition Assay
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Objective: To determine the in vitro potency of compounds in inhibiting DYRK1A kinase activity.

Materials:

Recombinant human DYRK1A enzyme

DYRKtide peptide substrate

ATP

Kinase buffer (e.g., 50 mM HEPES, pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35)

Test compounds dissolved in DMSO

ADP-Glo™ Kinase Assay kit (Promega)

Procedure:

Prepare a reaction mixture containing DYRK1A enzyme and the DYRKtide substrate in

kinase buffer.

Add test compounds at various concentrations (typically a 10-point dose-response curve) to

the reaction mixture.

Initiate the kinase reaction by adding ATP.

Incubate the reaction at room temperature for a specified time (e.g., 60 minutes).

Stop the reaction and measure the amount of ADP produced using the ADP-Glo™ Kinase

Assay kit, which involves a luminescence-based detection method.

Calculate the IC50 values by fitting the dose-response data to a four-parameter logistic

equation.

Pancreatic β-Cell Proliferation Assay
Objective: To assess the ability of compounds to induce the proliferation of pancreatic β-cells.

Materials:
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Rat or human primary pancreatic islets

Cell culture medium (e.g., RPMI-1640 supplemented with fetal bovine serum and antibiotics)

Test compounds dissolved in DMSO

EdU (5-ethynyl-2'-deoxyuridine) proliferation assay kit

Insulin antibody for cell identification

Procedure:

Isolate and culture primary pancreatic islets.

Treat the islet cells with test compounds at various concentrations for a specified period

(e.g., 72 hours).

During the final hours of treatment, add EdU to the culture medium. EdU is incorporated into

newly synthesized DNA.

Fix and permeabilize the cells.

Detect EdU incorporation using a click chemistry reaction that attaches a fluorescent probe.

Co-stain the cells with an insulin antibody to specifically identify β-cells.

Quantify the percentage of EdU-positive β-cells using fluorescence microscopy or flow

cytometry.

Visualizations
GNF2133 SAR Logical Relationship
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Caption: Logical relationship of GNF2133's core structure and modification points to its

biological activity.

DYRK1A Inhibition Assay Workflow
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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